REACTION_CXSMILES
|
[Br:1][CH:2]([CH3:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11](O)=[O:12].C1COCC1.B.C1COCC1.C(=O)([O-])[O-].[K+].[K+]>CCOC(C)=O>[Br:1][CH:2]([CH3:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC(CCCCCCCCC(=O)O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
113 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
After vigorously stirring for 0.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
immersed in an ice/water bath
|
Type
|
CUSTOM
|
Details
|
fitted with an addition funnel
|
Type
|
ADDITION
|
Details
|
was added to the stirred reaction mixture over a period of 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
3 hrs after the addition
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (250 ml) and brine (250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(CCCCCCCCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.8 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |